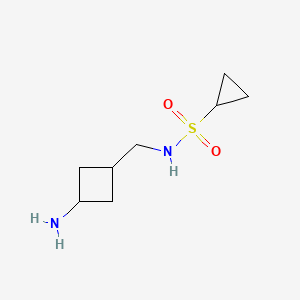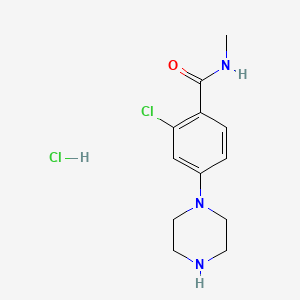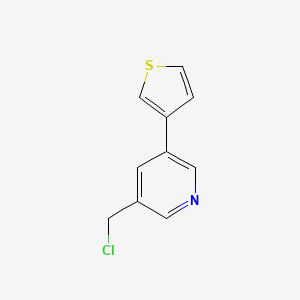
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and two methyl groups attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline typically involves the reaction of 4,5-dimethylaniline with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to reduce human error and increase efficiency.
化学反应分析
Types of Reactions
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in halogenated or other substituted derivatives.
科学研究应用
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring and ethyl group but differs in the substitution pattern on the aniline ring.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar triazole structure with different functional groups attached.
1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine: Another triazole derivative with variations in the substitution pattern.
Uniqueness
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
3-(2-ethyl-1,2,4-triazol-3-yl)-4,5-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-16-12(14-7-15-16)11-6-10(13)5-8(2)9(11)3/h5-7H,4,13H2,1-3H3 |
InChI 键 |
JDJSHHFMBIXJBJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)C2=C(C(=CC(=C2)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)







![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)




